3-cyclopropyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole 3-cyclopropyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 2549010-60-6
VCID: VC11812070
InChI: InChI=1S/C13H17N5S/c1-9-4-14-18(5-9)8-10-6-17(7-10)13-15-12(16-19-13)11-2-3-11/h4-5,10-11H,2-3,6-8H2,1H3
SMILES: CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)C4CC4
Molecular Formula: C13H17N5S
Molecular Weight: 275.38 g/mol

3-cyclopropyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole

CAS No.: 2549010-60-6

Cat. No.: VC11812070

Molecular Formula: C13H17N5S

Molecular Weight: 275.38 g/mol

* For research use only. Not for human or veterinary use.

3-cyclopropyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole - 2549010-60-6

Specification

CAS No. 2549010-60-6
Molecular Formula C13H17N5S
Molecular Weight 275.38 g/mol
IUPAC Name 3-cyclopropyl-5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,2,4-thiadiazole
Standard InChI InChI=1S/C13H17N5S/c1-9-4-14-18(5-9)8-10-6-17(7-10)13-15-12(16-19-13)11-2-3-11/h4-5,10-11H,2-3,6-8H2,1H3
Standard InChI Key PYGGXIOHIFBPAJ-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)C4CC4
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)C4CC4

Introduction

The compound 3-cyclopropyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is a heterocyclic chemical structure that combines a thiadiazole ring with azetidine and pyrazole functionalities. This structural framework is significant in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's synthesis and characterization are critical for exploring its pharmacological potential.

Structural Features and Importance

The compound features:

  • A cyclopropyl group, which enhances lipophilicity and metabolic stability.

  • A 1,2,4-thiadiazole core, known for its bioactivity across various therapeutic areas.

  • An azetidine moiety, often associated with antimicrobial and enzyme inhibitory properties.

  • A pyrazole ring, a common pharmacophore in anti-inflammatory and anticancer agents.

These features suggest that the compound may exhibit diverse bioactivities, making it a candidate for further pharmacological evaluation.

Synthesis of the Compound

The synthesis of 3-cyclopropyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole typically involves:

  • Preparation of intermediates:

    • The pyrazole derivative is synthesized using hydrazine hydrate and methyl ketones.

    • The azetidine moiety is introduced via alkylation or cyclization reactions.

  • Formation of the thiadiazole ring:

    • Reaction of thiosemicarbazide with carbon disulfide in the presence of base forms the thiadiazole nucleus.

  • Final coupling reaction:

    • The azetidine and pyrazole intermediates are coupled with the thiadiazole core under controlled conditions.

Characterization Techniques

The compound's structure is confirmed using advanced analytical methods:

  • Nuclear Magnetic Resonance (NMR): Provides information on hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups like thiadiazole or pyrazole.

  • X-ray Crystallography: Offers detailed three-dimensional structural insights.

Anti-inflammatory Potential

Thiadiazole derivatives are reported to inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which mediate inflammation pathways. Molecular docking studies suggest that this compound could act as a potential LOX inhibitor .

Antimicrobial Activity

The azetidine and thiadiazole rings are known to disrupt bacterial cell walls or inhibit essential enzymes in pathogens . Testing against Gram-positive and Gram-negative bacteria would be essential.

Future Directions

Further research on this compound should focus on:

  • In vitro bioassays: To confirm predicted activities against inflammatory enzymes or cancer cell lines.

  • Structure-activity relationship (SAR) studies: To optimize its pharmacological properties.

  • Toxicological evaluations: To assess safety profiles in preclinical models.

This comprehensive approach will help determine whether the compound can progress into drug development pipelines for therapeutic applications.

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